molecular formula C26H30O9 B589566 Desmethyl Icaritin Tri-O-methoxymethyl Ether CAS No. 143724-76-9

Desmethyl Icaritin Tri-O-methoxymethyl Ether

Cat. No.: B589566
CAS No.: 143724-76-9
M. Wt: 486.517
InChI Key: PEZYJMSUFWJXLX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Desmethyl Icaritin Tri-O-methoxymethyl Ether can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Desmethyl Icaritin Tri-O-methoxymethyl Ether has several scientific research applications, including:

Comparison with Similar Compounds

Desmethyl Icaritin Tri-O-methoxymethyl Ether is unique due to its specific structure and properties. Similar compounds include:

These compounds share some similarities but differ in their specific chemical structures and properties.

Biological Activity

Desmethyl Icaritin Tri-O-methoxymethyl Ether is a derivative of Icaritin, a flavonoid compound derived from the Epimedium genus, known for its various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20_{20}H18_{18}O6_6
  • Molecular Weight : 354.353 g/mol
  • Density : 1.4±0.1 g/cm³
  • Melting Point : 220-222 °C
  • Boiling Point : 605.7±55.0 °C at 760 mmHg

This compound exhibits multiple biological activities, primarily through the following mechanisms:

  • Anticancer Activity :
    • Desmethyl Icaritin has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-453 and MCF7) and chronic myeloid leukemia (K562) cells. The IC50_{50} values for K562 cells were reported as low as 8 μM .
    • It induces apoptosis in cancer cells by activating caspases and promoting cell cycle arrest at the G2/M phase through down-regulation of cyclins and related proteins .
  • Stem Cell Differentiation :
    • Research indicates that Desmethyl Icaritin can direct the differentiation of embryonic stem cells into cardiomyocytes, enhancing cardiac tissue regeneration . This effect is mediated through phytoestrogenic pathways, which may influence gene expression related to cardiac development.
  • Adipogenesis Inhibition :
    • The compound has been shown to suppress adipogenesis in 3T3-L1 cells via the Wnt/β-catenin signaling pathway, indicating potential applications in obesity treatment . Studies demonstrated that it inhibits the expression of key adipogenic transcription factors without affecting others like C/EBPα and PPARγ .

Study 1: Anticancer Effects on Leukemia Cells

In a study evaluating the effects of Desmethyl Icaritin on K562 leukemia cells, researchers found that treatment with concentrations ranging from 2 to 5 μM resulted in significant apoptosis and cell cycle arrest. The mechanism involved up-regulation of phospho-JNK and down-regulation of phospho-ERK pathways, suggesting a targeted approach to leukemia therapy without significant bone marrow suppression .

Study 2: Cardiomyocyte Differentiation

Another notable study highlighted the compound's ability to induce cardiomyocyte differentiation from embryonic stem cells. The findings indicated that Desmethyl Icaritin enhances cardiac-specific gene expression while suppressing markers associated with undifferentiated stem cells, showcasing its potential in regenerative medicine .

Comparative Analysis of Biological Activities

Biological ActivityThis compoundOther Flavonoids
AnticancerStrong inhibition of cancer cell proliferation (IC50_{50} ~8 μM for K562)Varies; some exhibit lower efficacy
Stem Cell DifferentiationPromotes differentiation into cardiomyocytesLimited evidence in other flavonoids
Adipogenesis InhibitionSuppresses adipogenesis via Wnt/β-catenin pathwaySome flavonoids show similar effects

Properties

IUPAC Name

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O9/c1-16(2)6-11-19-21(33-14-30-4)12-20(27)22-23(28)26(34-15-31-5)24(35-25(19)22)17-7-9-18(10-8-17)32-13-29-3/h6-10,12,27H,11,13-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZYJMSUFWJXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCOC)C3=CC=C(C=C3)OCOC)O)OCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747553
Record name 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143724-76-9
Record name 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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